An In-Depth Technical Guide to the Mechanism of Action of JNJ-49095397
An In-Depth Technical Guide to the Mechanism of Action of JNJ-49095397
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
JNJ-49095397 (also known as RV568) is a novel, narrow-spectrum kinase inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). Its primary mechanism of action is the potent and selective inhibition of the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling pathway in the inflammatory response characteristic of COPD.[1][2] Additionally, JNJ-49095397 exhibits inhibitory activity against the SRC family kinase, hematopoietic cell kinase (HCK), which is implicated in the pro-inflammatory functions of macrophages.[1][2][3] This dual inhibition of both p38 MAPK and HCK pathways positions JNJ-49095397 as a targeted anti-inflammatory agent for COPD.
The p38 MAPK signaling cascade is a critical regulator of the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and CXCL8 (IL-8), which are central to the pathogenesis of COPD. By inhibiting p38α and p38γ, JNJ-49095397 effectively suppresses the cellular machinery responsible for the overproduction of these inflammatory mediators in key cell types involved in COPD, including macrophages, neutrophils, and bronchial epithelial cells.
Furthermore, the inhibition of HCK by JNJ-49095397 provides an additional layer of anti-inflammatory activity. HCK is a member of the SRC family of non-receptor tyrosine kinases and plays a significant role in regulating the activation and function of myeloid cells, particularly macrophages. Overactivation of HCK has been observed in COPD and is associated with enhanced inflammatory responses. By targeting HCK, JNJ-49095397 can further dampen the inflammatory cascade driven by macrophages in the lungs of COPD patients.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of JNJ-49095397.
Table 1: In Vitro Inhibitory Activity of JNJ-49095397
| Target | IC50 (nM) | Assay Type |
| p38α MAPK | 5 | Kinase Assay |
| p38γ MAPK | 40 | Kinase Assay |
| HCK (SRC family) | 52 | Kinase Assay |
Data sourced from commercially available product datasheets.
Table 2: Clinical Efficacy of Inhaled JNJ-49095397 in a 14-Day Phase IIa Study in COPD Patients
| Parameter | 50 µg Dose | 100 µg Dose | Placebo | p-value (vs. Placebo) |
| Improvement in FEV1 (mL) | 69 | 48 | - | Not reported |
| Reduction in Sputum Malondialdehyde | Significant | Significant | No change | <0.05 |
FEV1: Forced Expiratory Volume in 1 second. Data from Charron et al., 2017.
Table 3: In Vivo Efficacy of JNJ-49095397 in Mouse Models of Lung Inflammation
| Model | Treatment | Outcome Measure | Result |
| LPS-Induced Lung Inflammation | Intratracheal JNJ-49095397 (8h prior to LPS) | Neutrophil influx in BALF | ~60% inhibition |
| Cigarette Smoke Exposure | Intranasal JNJ-49095397 (therapeutic) | Macrophage and Neutrophil counts in BALF | Significant, dose-dependent reduction |
LPS: Lipopolysaccharide; BALF: Bronchoalveolar Lavage Fluid. Data from Charron et al., 2017.
Experimental Protocols
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-49095397 against target kinases.
Methodology (General):
-
Enzymes: Recombinant human p38α, p38γ, and HCK kinases.
-
Substrate: A suitable peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for p38).
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of the substrate by the kinase in the presence of varying concentrations of JNJ-49095397.
-
Procedure:
-
The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated in a reaction buffer.
-
JNJ-49095397 is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by filtration or precipitation).
-
The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Phase IIa Clinical Trial in COPD Patients
Objective: To evaluate the safety, tolerability, and preliminary efficacy of inhaled JNJ-49095397 in patients with moderate to severe COPD.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with a diagnosis of moderate to severe COPD.
-
Intervention: Inhaled JNJ-49095397 (50 µg or 100 µg) or placebo, administered once daily for 14 days.
-
Efficacy Endpoints:
-
Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry at baseline and after 14 days of treatment.
-
Sputum Malondialdehyde (MDA): Sputum was induced and collected from patients at baseline and after 14 days. MDA levels, a marker of oxidative stress, were measured using a validated method such as the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.
LPS-Induced Lung Inflammation in Mice
Objective: To assess the anti-inflammatory effect of JNJ-49095397 in a model of acute lung inflammation.
Methodology:
-
Animals: Male BALB/c mice.
-
Induction of Inflammation: Mice are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
-
Treatment: JNJ-49095397 is administered intratracheally at a specified time point before the LPS challenge.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At a specified time after LPS challenge, mice are euthanized, and their lungs are lavaged with phosphate-buffered saline (PBS).
-
Cell Counts: The total number of cells and the differential cell counts (neutrophils, macrophages) in the BAL fluid are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid can be measured by enzyme-linked immunosorbent assay (ELISA).
-
Cigarette Smoke-Induced Lung Inflammation in Mice
Objective: To evaluate the therapeutic efficacy of JNJ-49095397 in a model of chronic lung inflammation relevant to COPD.
Methodology:
-
Animals: Female BALB/c mice.
-
Exposure: Mice are exposed to whole-body cigarette smoke for a specified duration (e.g., 11 days).
-
Treatment: After the smoke exposure period, mice are treated therapeutically with intranasal administration of JNJ-49095397 for a defined number of days.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged, and the BAL fluid is collected.
-
Cell Counts: Total and differential cell counts in the BAL fluid are determined.
-
Inflammatory Mediator Analysis: Cytokine and chemokine levels in the BAL fluid are quantified by ELISA or multiplex assays.
-
Visualizations
Caption: Signaling pathway of JNJ-49095397's dual inhibition.
Caption: Workflow for in vivo mouse models of lung inflammation.
